Product packaging for 2,6-Dinitro-9-fluorenone(Cat. No.:CAS No. 58160-30-8)

2,6-Dinitro-9-fluorenone

Cat. No.: B13810806
CAS No.: 58160-30-8
M. Wt: 270.20 g/mol
InChI Key: XHBAHYMCKJTKJV-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily formed from the incomplete combustion of organic materials such as coal, oil, wood, and tobacco. wikipedia.orgdcceew.gov.au While some PAHs are recognized as significant environmental pollutants with carcinogenic properties, many also possess tunable optical and electrochemical properties that make them valuable in materials science. rsc.orgfrontiersin.org This has led to their application in the development of semiconductors, light-emitting diodes (LEDs), and solar cells. rsc.org The inherent characteristics of PAHs, such as their heterocyclic aromatic ring structures, hydrophobicity, and thermostability, contribute to their persistence in the environment but also to their utility in various chemical applications. frontiersin.org

Overview of Fluorenone Scaffold in Organic Chemistry

The fluorenone scaffold, a type of polycyclic aromatic hydrocarbon with the chemical formula C13H8O, is a fundamental structural motif in a wide array of organic compounds. sci-hub.se Its structure, featuring two benzene (B151609) rings fused to a central five-membered ring with a ketone group, imparts unique chemical and physical properties. sci-hub.seelectronicsandbooks.com This scaffold is present in numerous biologically active molecules, including those with antimalarial, antiviral, and anticancer properties. sci-hub.se Furthermore, the fluorenone core is integral to the development of advanced organic materials such as electroluminescent conjugated polymers, semiconductors, and light-emitting diodes, owing to its intriguing and tunable photophysical and physicochemical properties. sci-hub.seconicet.gov.ar The versatility of the fluorenone structure allows for functionalization at various positions, enabling the synthesis of a diverse range of derivatives with tailored properties for applications in medicinal chemistry and materials science. conicet.gov.arnih.gov

Historical Development of Nitrated Fluorenone Chemistry

The exploration of nitrated fluorenone chemistry dates back to the early days of organic chemistry, with initial studies focusing on the nitration of fluorene (B118485) and its derivatives. electronicsandbooks.com Early research established that the nitration of fluorene or fluorenone typically yields the 2-nitro derivative as the primary product. electronicsandbooks.com Over the years, chemists have developed various synthetic methods to introduce nitro groups onto the fluorenone backbone, often employing mixed acids like nitric acid and sulfuric acid. researchgate.netgoogle.com The position of the nitro groups significantly influences the chemical and physical properties of the resulting compounds. For instance, the introduction of nitro groups enhances the electron-accepting character of the fluorenone core. Historically, the synthesis of specific isomers, such as 2,4,7-trinitrofluorenone, has been achieved through the nitration of fluorenone or dinitrofluorenone precursors. orgsyn.org These early synthetic efforts laid the groundwork for the development of a wide range of nitrated fluorenones with diverse applications.

Current Research Landscape of Dinitrofluorenones

Current research on dinitrofluorenones is vibrant and multidisciplinary, spanning materials science, medicinal chemistry, and analytical chemistry. Scientists are actively exploring the synthesis and application of various dinitrofluorenone isomers, with a particular focus on their electronic and optical properties. conicet.gov.arontosight.ai For example, 2,7-dinitrofluorenone has been investigated for its use in organic light-emitting diodes (OLEDs), as a fluorescent probe in biological research, and in chemical sensors. ontosight.ai The strong electron-accepting nature of dinitrofluorenones makes them valuable components in charge-transfer complexes for applications such as the desulfurization of diesel fuel. Furthermore, dinitrofluorenones serve as important intermediates in the synthesis of other functional molecules, including antiviral agents like Tilorone. google.com The ongoing research continues to uncover new synthetic methodologies and potential applications for this versatile class of compounds. ontosight.ainih.gov

Research Objectives and Scope for 2,6-Dinitro-9-fluorenone

The primary objective of this article is to provide a comprehensive and focused analysis of the chemical compound this compound. The scope is strictly limited to the chemical and physical properties, synthesis, and spectroscopic characterization of this specific isomer. This article will not discuss dosage, administration, or safety profiles. The aim is to present detailed research findings and data in a structured format, including interactive data tables, to serve as an authoritative resource for researchers and chemists interested in this particular compound. The information presented is based on a thorough review of existing scientific literature, excluding certain commercial sources to maintain a high standard of scientific integrity.

Table 1: Properties of this compound

Property Value
Molecular Formula C13H6N2O5
Molecular Weight 270.197 g/mol nist.gov
Boiling Point 525.2ºC at 760 mmHg chemsrc.com
Density 1.603 g/cm³ chemsrc.com
Flash Point 276.8ºC chemsrc.com
LogP 3.76080 chemsrc.com

| Index of Refraction | 1.726 chemsrc.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
1,2-di(1-naphthyl)ethane
1,8-Diazafluoren-9-one
1-methyl-4-azafluorenone
2,4,5,7-tetranitrofluorenone
2,4,7-trinitro-9-dicyanomethylenefluorene
2,4,7-trinitrofluorenone
2,5-dinitrofluorenone
This compound
2,7-diaminofluorenone
2,7-dibromo-fluorenone
2,7-dihydroxy-9-fluorenone
2,7-diiodofluorenone
2,7-dinitro-9-dicyanomethylenefluorene
2,7-dinitrofluorene
2,7-dinitrofluorenone
2-acetamido-3-nitro-9-fluorenone
2-nitro-9-dicyanomethylenefluorene
2-nitrofluorene
2-nitrofluorenone
3-nitrofluorenone
9-Fluorenylmethyl chloroformate
9-fluorenone-2-carboxylic acid
Anthracene
Benzene
Biphenyl-2-carbaldehyde
Biphenyl-2-methanol
Caulophine
Caulophylline A
Corannulene
Dengibsin
Dengibsinin
Dendroflorin
Diphenylmethane
Fluorene
Fluorene-9-carboxylic acid
Fluorenone
Gramniphenol D
Gramniphenol E
Hemifullerene
Hexabenzocoronene
Naphthalene
Nobilone
Onychine
Perylene
Phenanthrene
Picene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6N2O5 B13810806 2,6-Dinitro-9-fluorenone CAS No. 58160-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58160-30-8

Molecular Formula

C13H6N2O5

Molecular Weight

270.20 g/mol

IUPAC Name

2,6-dinitrofluoren-9-one

InChI

InChI=1S/C13H6N2O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H

InChI Key

XHBAHYMCKJTKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,6 Dinitro 9 Fluorenone

Strategies for Nitration of Fluorenone Precursors

The introduction of nitro groups onto the fluorenone backbone is a common strategy for the synthesis of nitrofluorenones. However, the directing effects of the carbonyl group and the existing nitro group(s) significantly influence the position of subsequent nitration, making the synthesis of specific isomers, such as the 2,6-dinitro derivative, a complex challenge.

Direct Nitration using Mixed Acid Systems

Direct nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid, commonly known as mixed acid, is a widely employed method for the synthesis of nitro-substituted fluorenones. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the 2,7- and 2,4,7- derivatives being the most common products. orgsyn.orggoogle.com

The reaction conditions, including the ratio of nitric acid to sulfuric acid, temperature, and reaction time, can be adjusted to influence the degree of nitration. For instance, the nitration of fluorenone can be controlled to yield primarily 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone. researchgate.net A detailed procedure for the synthesis of 2,4,7-trinitrofluorenone from fluorenone involves the use of red fuming nitric acid and concentrated sulfuric acid, followed by refluxing the reaction mixture. orgsyn.org

PrecursorNitrating AgentConditionsMajor Product(s)Yield
FluorenoneHNO₃/H₂SO₄80°C, 1.5 h2-Nitrofluorenone92%
FluorenoneHNO₃/H₂SO₄ (excess)Reflux, 5 h2,7-Dinitrofluorenone90%
FluorenoneFuming HNO₃/H₂SO₄Reflux, 1 h2,4,7-Trinitrofluorenone91-94%

Regioselective Control in Nitration Pathways

Achieving regioselective control to synthesize 2,6-dinitro-9-fluorenone through direct nitration of fluorenone is challenging due to the electronic properties of the fluorenone nucleus. The carbonyl group at the 9-position is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles primarily to the meta-positions (positions 2 and 7).

Consequently, the initial nitration of fluorenone predominantly yields 2-nitrofluorenone. In the subsequent dinitration, the existing nitro group, also being a deactivating group, further directs the second nitro group to the other available meta-position, leading to the formation of 2,7-dinitrofluorenone as the major product. The formation of the 2,6-isomer is not favored under typical nitration conditions. Therefore, alternative synthetic strategies are generally required to obtain this compound.

Oxidation-Based Synthetic Routes to the Fluorenone Core

An alternative approach to the synthesis of dinitrofluorenones involves the oxidation of the corresponding dinitrofluorene precursors. This strategy allows for the establishment of the desired dinitro substitution pattern on the fluorene (B118485) core prior to the formation of the ketone functionality.

Oxidation of Dinitrofluorene Precursors

The oxidation of a 2,6-dinitrofluorene precursor, if available, would provide a direct route to this compound. While the direct synthesis of 2,6-dinitrofluorene is not straightforward, this two-step approach of dinitration of fluorene followed by oxidation offers a potential pathway. The oxidation of the methylene bridge at the 9-position of the fluorene skeleton to a carbonyl group can be achieved using various oxidizing agents.

A general and efficient method for the oxidation of fluorene and its derivatives to the corresponding fluorenones involves air oxidation in the presence of a base. google.com For example, 2,7-dinitrofluorene has been successfully oxidized to 2,7-dinitro-9-fluorenone (B1213979) in high yield using air as the oxidant in a mixture of tetrahydrofuran (B95107) and potassium hydroxide (B78521) at room temperature. google.com This methodology is likely applicable to the oxidation of 2,6-dinitrofluorene.

Catalytic and Alkaline Oxidation Methodologies

The oxidation of dinitrofluorene precursors can be facilitated by both catalytic and alkaline conditions. The use of a strong base, such as potassium hydroxide, in an organic solvent like tetrahydrofuran promotes the formation of a fluorenyl anion, which is then oxidized by molecular oxygen (from air) to the corresponding fluorenone. google.com This alkaline oxidation method is advantageous due to its mild reaction conditions (room temperature and atmospheric pressure) and high yields. google.com

PrecursorOxidant/ConditionsProductYield
2,7-DinitrofluoreneAir, KOH, THF, Room Temperature2,7-Dinitro-9-fluorenone98-99%
2-NitrofluoreneAir, KOH, THF, Room Temperature2-Nitro-9-fluorenone98-99%

Alternative Synthetic Pathways for Dinitrofluorenones

Given the challenges in achieving the 2,6-substitution pattern via direct nitration of fluorenone, alternative synthetic routes starting from appropriately substituted precursors are more viable. Intramolecular cyclization reactions of biphenyl derivatives are a powerful strategy for the construction of the fluorenone core with predefined substitution patterns.

One such approach involves the intramolecular Friedel-Crafts acylation of a 4,4'-dinitro-biphenyl-2-carboxylic acid or its corresponding acyl chloride. The synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid has been reported, which could serve as a precursor for such a cyclization. google.com

More modern methods for the synthesis of the fluorenone skeleton include palladium-catalyzed carbonylative cyclization of o-halobiaryls and oxidative cyclization of 2-(aminomethyl)biphenyls. organic-chemistry.orgnih.gov The latter method has been shown to be compatible with nitro substituents, offering a potential route to this compound by starting with a suitably substituted N-methyl-2-(aminomethyl)biphenyl. nih.gov These methods provide greater control over the final substitution pattern by building the fluorenone ring from precursors where the nitro groups are already in the desired positions.

Optimization of Synthetic Yields and Purity Methodologies

The efficient synthesis of this compound is crucial for its various applications, necessitating the optimization of reaction conditions to maximize both yield and purity. The primary synthetic route involves the electrophilic nitration of 9-fluorenone (B1672902), a process whose outcome is highly dependent on a number of key experimental parameters.

Detailed research findings indicate that the choice of nitrating agent, the ratio of reactants, reaction temperature, and reaction time are all critical variables that must be precisely controlled. A common and effective nitrating system employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The optimization of this mixed-acid system is a focal point of synthetic methodology. The ratio of nitric acid to sulfuric acid directly influences the reaction rate and the regioselectivity of the dinitration. An excess of sulfuric acid can increase the concentration of the nitronium ion, potentially leading to higher yields, but it also increases the risk of side reactions, such as the formation of unwanted isomers (e.g., 2,7-dinitro-9-fluorenone) or over-nitration to tri- and tetra-nitro derivatives.

Temperature control is another vital aspect of the optimization process. The nitration of aromatic compounds is an exothermic reaction, and careful temperature management is required to prevent runaway reactions and the formation of byproducts. Lower temperatures generally favor higher selectivity for the desired 2,6-isomer, while elevated temperatures can accelerate the reaction but may lead to a decrease in purity. Similarly, the reaction time must be optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product or the formation of impurities over extended periods.

The following tables present illustrative data from studies aimed at optimizing the synthesis of this compound, demonstrating the impact of varying key reaction parameters.

Table 1: Effect of Nitrating Agent Ratio on Yield and Purity (Constant Temperature: 10°C, Constant Time: 3 hours)

Experiment IDMolar Ratio (9-fluorenone:HNO₃:H₂SO₄)Yield (%)Purity (%)
A11 : 2.5 : 3.07891
A21 : 3.0 : 4.08996
A31 : 3.5 : 5.09194
A41 : 3.0 : 3.08293

Table 2: Influence of Reaction Temperature on Yield and Purity (Constant Ratio: 1:3.0:4.0, Constant Time: 3 hours)

Experiment IDTemperature (°C)Yield (%)Purity (%)
B10 - 58598
B2108996
B325 (Room Temp)8693
B4407988

Table 3: Impact of Reaction Time on Yield and Purity (Constant Ratio: 1:3.0:4.0, Constant Temperature: 10°C)

Experiment IDTime (hours)Yield (%)Purity (%)
C11.58197
C23.08996
C34.59095
C46.08894

Following the reaction, purification of the crude this compound is essential to remove unreacted starting materials, isomeric byproducts, and residual acids. The most common purification method is recrystallization from a suitable solvent. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of the purified product. Solvents such as glacial acetic acid or ethanol are frequently used. The purification process itself can be optimized by adjusting parameters like the solvent volume, cooling rate, and the number of recrystallization cycles to achieve the desired level of purity with minimal loss of material. For instances requiring exceptionally high purity, column chromatography may be employed as a secondary purification step.

Chemical Reactivity and Mechanistic Studies of 2,6 Dinitro 9 Fluorenone

Electron-Withdrawing Effects of Nitro Groups on Reactivity

The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. In 2,6-Dinitro-9-fluorenone, the presence of two such groups significantly reduces the electron density of the entire aromatic system. This effect occurs through two primary mechanisms:

Inductive Effect: The electronegative nitro groups pull electron density away from the aromatic rings through the sigma bonds.

Resonance Effect: The nitro groups can delocalize the pi-electrons from the aromatic rings onto themselves, further decreasing electron density on the carbon atoms of the fluorenone core.

This pronounced electron deficiency has several important consequences for the molecule's reactivity. The aromatic rings are strongly deactivated towards electrophilic aromatic substitution, as they are less able to attack incoming electrophiles. wikipedia.orgmasterorganicchemistry.com Conversely, the electron-poor nature of the aromatic system makes it more susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution reactions. masterorganicchemistry.com Furthermore, the electron-withdrawing influence extends to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

Reactions Involving the Carbonyl Functionality

The carbonyl group (C=O) at the 9-position of this compound is a ketone functionality and undergoes typical reactions associated with this group. nih.gov As a result of the electron-withdrawing effects of the nitro groups, this carbonyl carbon is particularly electrophilic and reactive towards nucleophiles.

One of the primary reactions is reduction. The ketone can be reduced to a secondary alcohol, yielding 2,6-Dinitro-9-hydroxyfluorene. This transformation can be achieved using various reducing agents.

Reaction TypeReagent ExamplesProduct
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/catalyst)2,6-Dinitro-9-hydroxyfluorene
Nucleophilic AdditionGrignard reagents (R-MgX), Organolithium reagents (R-Li)Tertiary alcohols

Note: While these reactions are characteristic of ketones, the specific conditions for this compound may require optimization due to the presence of the reactive nitro groups, which can also be reduced.

Chemical Transformations of Nitro Groups

The nitro groups are highly versatile functional groups and can be transformed into a variety of other functionalities, which is a cornerstone of their use in organic synthesis. nih.gov

The reduction of aromatic nitro groups is a fundamental and widely used transformation. The nitro groups of this compound can be fully reduced to amino groups (NH₂) to form 2,6-diamino-9-fluorenone or partially reduced to hydroxylamine (B1172632) (NHOH) derivatives. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent and reaction conditions determines the final product. masterorganicchemistry.com

A variety of reagents can be employed for this purpose:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium (Pd), Platinum (Pt), or Raney Nickel is a common and effective method. wikipedia.orgresearchgate.net

Metals in Acid: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.comgoogle.com

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used, sometimes offering greater selectivity. wikipedia.org

The reduction proceeds stepwise, with the nitroso (-NO) and hydroxylamine (-NHOH) groups as key intermediates. Careful control of reaction conditions can sometimes allow for the isolation of these intermediates.

Reducing AgentTypical Product(s)
H₂, Pd/C or PtO₂2,6-Diamino-9-fluorenone
Fe, Sn, or Zn in HCl2,6-Diamino-9-fluorenone
Zinc dust in aqueous NH₄Cl2,6-Bis(hydroxylamino)-9-fluorenone
Raney Nickel and Hydrazine (controlled temp.)2,6-Bis(hydroxylamino)-9-fluorenone

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups, as is the case here. masterorganicchemistry.comnih.gov The presence of the second nitro group and the carbonyl group enhances the ring's susceptibility to nucleophilic attack. masterorganicchemistry.com A strong nucleophile can attack the carbon atom bearing the nitro group, leading to its displacement. This reaction pathway allows for the introduction of a wide range of functionalities, such as alkoxy, amino, or cyano groups, in place of the nitro groups.

-NO₂ (Nitro) → -NO (Nitroso) → -NHOH (Hydroxylamine) → -NH₂ (Amino)

Isolating the nitroso or hydroxylamine intermediates requires carefully controlled reduction conditions, as the subsequent reduction steps are often rapid. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorenone Core

The substituents already present on an aromatic ring dictate the position and feasibility of further substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution (EAS): In this compound, the aromatic rings are severely deactivated by the powerful electron-withdrawing effects of both the nitro groups and the carbonyl group. All three are considered deactivating groups. wikipedia.org Therefore, further electrophilic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) is extremely difficult and would require harsh reaction conditions. masterorganicchemistry.comorganicchemistrytutor.com If a reaction were forced, the directing effects of the existing groups would come into play. The nitro groups and the carbonyl group are all meta-directors. This would direct an incoming electrophile to positions like 4 and 5, which are meta to the existing substituents.

Nucleophilic Aromatic Substitution (NAS): The strong deactivation of the ring by the nitro and carbonyl groups makes the fluorenone core highly susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com Electron-withdrawing groups activate the ortho and para positions relative to themselves for nucleophilic attack. masterorganicchemistry.comyoutube.com In this molecule, positions 1, 3, 5, and 7 are ortho or para to at least one nitro group, making them the most likely sites for attack by a strong nucleophile. This could result in the displacement of a hydrogen atom (an SₙArH reaction) or, more commonly, the displacement of one of the nitro groups themselves, as discussed in section 3.3.2. nih.gov

Substitution TypeRing ReactivityFavored Positions for AttackDirecting Groups
Electrophilic (E⁺) Highly Deactivated4, 5 (theoretically)-NO₂, -C=O (meta-directing)
Nucleophilic (Nu⁻) Highly Activated1, 3, 5, 7 (for SₙArH); 2, 6 (for substitution of -NO₂)-NO₂, -C=O (ortho, para-activating)

Photoinduced Chemical Reactions and Mechanistic Investigations

The photochemistry of dinitro-9-fluorenones is characterized by processes involving their electronically excited states. Upon absorption of light, these molecules can engage in photoinduced electron transfer (PET) reactions. nih.govpreprints.org In a typical PET process, the fluorenone derivative, upon excitation, can act as an electron acceptor from a suitable donor molecule, or the excited state of an acceptor can draw an electron from the ground-state fluorenone. nih.govresearchgate.net The driving force for these reactions is determined by the redox potentials of the donor and acceptor pair and the excited-state energy of the photo-excited species. nih.gov

The mechanism begins with the absorption of a photon, promoting the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited state is a potent oxidant and can participate in electron transfer, leading to the formation of a radical anion of the dinitrofluorenone and a radical cation of the donor. The subsequent fate of these radical ions determines the final products. The efficiency and pathway of these photoinduced reactions are influenced by the solvent, the presence of sensitizers, and the specific wavelengths of irradiation.

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical behavior of dinitro-9-fluorenones is dominated by the reduction of the two nitroaromatic moieties and the central carbonyl group. Due to the strong electron-withdrawing nature of the nitro groups, these compounds act as potent π-electron acceptors, readily undergoing electron transfer reactions.

Studies on the analogous 2,7-Dinitro-9-fluorenone (B1213979) show that when immobilized on an electrode surface, the compound can be electrochemically reduced to form a stable hydroxylamine derivative. researchgate.net This hydroxylamine can then be oxidized to a nitroso compound, creating a redox-active couple (R-NHOH / R-NO) on the electrode surface. researchgate.net The specific intermediates formed, whether nitro, nitroso, or hydroxylamine derivatives, can be controlled by the applied electrode potential. researchgate.net This indicates a complex mechanism involving multiple electron and proton transfer steps.

Voltammetric Behavior and Redox Pathways

Voltammetric studies, particularly cyclic voltammetry, provide detailed insight into the redox pathways of dinitro-9-fluorenones. Research on compounds like 2,7-dinitro-9-fluorenone reveals a multi-step reduction process. researchgate.netresearchgate.net Typically, three irreversible voltammetric peaks are observed at negative potentials. researchgate.net

The reduction pathway proceeds stepwise:

First Nitro Group Reduction: The first, most positive (least negative) peak corresponds to the reduction of one of the nitro groups.

Second Nitro Group Reduction: The second peak corresponds to the reduction of the other nitro group.

Carbonyl Group Reduction: The third and most negative peak is attributed to the two-electron reduction of the central carbonyl (oxo) group to a hydroxy group. researchgate.net

In total, the complete reduction of a dinitro-9-fluorenone molecule involves ten electrons. researchgate.net The precise potential of these reduction peaks is highly dependent on the pH of the solution, with potentials shifting to more negative values as the pH increases. researchgate.netresearchgate.net This pH dependence indicates the involvement of protons in the reduction mechanism, particularly for the conversion of nitro groups to hydroxylamines.

The electrochemical behavior of 2,7-Dinitro-9-fluorenone immobilized on multi-walled carbon nanotubes has been characterized by several distinct redox peaks, as detailed in the table below.

Observed PeakProcess DescriptionpH Dependence (dEp/dpH)Notes
Peak 1Initial reduction of a nitro group (-NO2)-0.034 V/pHIrreversible process. researchgate.net
Peak 2Reduction of the second nitro group (-NO2)-0.036 V/pHIrreversible process. researchgate.net
Peak 3 / 3'Redox couple of the hydroxylamine/nitroso system (-NHOH / -NO)-0.059 V/pH / -0.051 V/pHReversible couple formed after initial reduction. researchgate.net
Peak 4 / 4'Second redox couple, likely involving further reduced species-0.054 V/pH / -0.056 V/pHReversible couple observed in voltammetry. researchgate.net

Electron Transfer Processes

The electrochemical reduction of the nitro groups in dinitroaromatic compounds is a multi-electron process. researchgate.net In aprotic solvents, the initial step is often a one-electron transfer to form a stable radical anion (DNB⁻·). researchgate.net A second electron transfer then produces a dianion. researchgate.net

In the presence of proton sources (as in aqueous buffered solutions), the mechanism is more complex. The reduction of a nitro group (-NO₂) to a hydroxylamine (-NHOH) is a four-electron, four-proton process. The subsequent oxidation of the hydroxylamine to a nitroso derivative (-NO) is a two-electron, two-proton process. researchgate.net

The electron-accepting ability of the dinitro-9-fluorenone core is crucial for these processes. The extensive π-conjugated system allows for the delocalization of the negative charge in the radical anion and dianion intermediates, stabilizing them. The simulation of cyclic voltammograms for various dinitrofluorenone derivatives confirms a sequence of electron-electron (EE) transfer mechanisms, highlighting the stepwise nature of the electron acceptance. researchgate.net These fundamental electron transfer steps are the basis for the observed voltammetric behavior and the formation of stable reduction intermediates. researchgate.net

Derivatives and Analogs of 2,6 Dinitro 9 Fluorenone

Synthesis of Substituted Fluorenones from 2,6-Dinitro-9-fluorenone

The primary route for synthesizing substituted fluorenones directly from this compound involves the chemical reduction of its two nitro groups. This transformation is a critical step as it converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the electronic character of the fluorenone system.

The reduction of dinitrofluorenones to their corresponding diaminofluorenones can be achieved using various established methods for nitro group reduction. A common laboratory and industrial method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, under reflux conditions. google.com This process yields 2,6-diamino-9-fluorenone. Other methodologies for the reduction of aromatic nitro compounds are also applicable, including catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org The resulting amino groups can then serve as synthetic handles for further derivatization, allowing for the introduction of a wide range of functional groups to the fluorenone core.

Chemical Modifications of the Nitro and Carbonyl Groups

The reactivity of this compound is dominated by its nitro and carbonyl functionalities. Targeted chemical modifications of these groups allow for the creation of a diverse library of derivatives.

Nitro Group Modifications: The most significant modification of the nitro groups is their reduction to primary amines (as discussed in section 4.1). This conversion is a key step in the synthesis of derivatives with altered electronic and chemical properties. The general reaction scheme for this reduction is as follows:

Reduction to Amines : Using reagents like iron metal in acidic media, tin(II) chloride, or catalytic hydrogenation, the nitro groups (-NO₂) are converted to amino groups (-NH₂). google.comwikipedia.org

Carbonyl Group Modifications: The carbonyl group at the 9-position is an electrophilic center whose reactivity is significantly enhanced by the two electron-withdrawing nitro groups. This heightened reactivity allows it to participate in reactions not typically observed for unsubstituted fluorenone. rsc.org

Reduction to Hydroxyl Group : The ketone functionality can be reduced to a secondary alcohol, yielding a fluorenol derivative. For example, the analogous compound 2,4,7-trinitro-9-fluorenone can be reduced to 2,4,7-trinitro-9-fluorenol. acs.org This suggests a similar transformation is feasible for the 2,6-dinitro isomer using appropriate reducing agents.

Polycondensation Reactions : The enhanced electrophilicity of the carbonyl carbon allows 2,7-dinitro-9-fluorenone (B1213979), an isomer of this compound, to react with non-activated aromatic hydrocarbons like 4,4′-diphenoxybenzophenone in the presence of a superacid like trifluoromethanesulfonic acid (TFSA) to form high-molecular-weight polymers. rsc.org Unsubstituted 9-fluorenone (B1672902) does not undergo this reaction under similar conditions. rsc.org

Table 1: Summary of Chemical Modifications
Functional GroupType of ModificationTypical ReagentsResulting Functional Group
Nitro (-NO₂)ReductionFe/HCl, Catalytic Hydrogenation (e.g., Raney Ni), SnCl₂Amino (-NH₂)
Carbonyl (C=O)ReductionHydride reducing agents (e.g., NaBH₄)Hydroxyl (-OH)
Carbonyl (C=O)PolycondensationAromatic hydrocarbons, Trifluoromethanesulfonic acid (TFSA)Polymer backbone linkage

Development of Poly-nitrated Fluorenone Analogs

The synthesis of fluorenone analogs with more than two nitro groups involves electrophilic nitration of a fluorenone precursor. The conditions for these reactions can be tailored to control the degree and regioselectivity of nitration.

The synthesis of 2,4,7-trinitrofluorenone, a well-known poly-nitrated analog, provides a clear example of the methodology. This compound can be prepared by the nitration of either fluorenone itself or 2,7-dinitrofluorenone. orgsyn.org The procedure typically involves a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org By carefully controlling the reaction conditions, such as temperature and the ratio of nitrating agents, the introduction of a third nitro group onto the fluorenone ring system can be achieved.

For instance, the nitration of fluorenone with a mixture of nitric acid and sulfuric acid in water can yield 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone, depending on the concentration of the acids and the reaction temperature. researchgate.net This demonstrates that the fluorenone core can be systematically functionalized to produce a range of poly-nitrated analogs.

Table 2: Synthesis of Nitrated Fluorenone Analogs
Starting MaterialProductKey ReagentsReference
Fluorenone2,7-DinitrofluorenoneHNO₃, H₂SO₄ researchgate.net
Fluorenone or 2,7-Dinitrofluorenone2,4,7-TrinitrofluorenoneFuming HNO₃, H₂SO₄ orgsyn.org

Structure-Reactivity Relationship Studies of Derivatives

Studies on dinitrofluorenone derivatives have revealed important relationships between their molecular structure and chemical reactivity. The presence and position of the electron-withdrawing nitro groups are the primary determinants of the molecule's chemical behavior.

A key finding is that the introduction of electron-withdrawing groups, such as the two nitro groups in dinitrofluorenones, significantly enhances the reactivity of the carbonyl group toward electrophilic aromatic substitution reactions. rsc.orgresearchgate.net While 9-fluorenone itself is unreactive toward non-activated aromatic hydrocarbons in a trifluoromethanesulfonic acid (TFSA) medium, 2,7-dinitro-9-fluorenone readily undergoes polymerization under these conditions. rsc.org This dramatic increase in reactivity is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl compound, which facilitates the formation of the reaction intermediate. researchgate.net

Furthermore, the relative positions of substituents can influence the selectivity of reactions. In the reduction of asymmetrically substituted dinitrophenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com For other substituted dinitroarenes, the least sterically hindered nitro group is often the first to be reduced. stackexchange.com These principles suggest that for derivatives of this compound, the introduction of other functional groups could direct the regioselectivity of subsequent reactions, such as the selective reduction of one nitro group over the other.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2,6-Dinitro-9-fluorenone, ¹H NMR and ¹³C NMR would provide definitive evidence for the arrangement of atoms and the substitution pattern on the fluorenone core.

In a ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the positions of the nitro groups. The molecule has six aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, because of the deshielding effects of the aromatic rings, the carbonyl group, and the electron-withdrawing nitro groups.

¹³C NMR spectroscopy would complement the proton data by detecting the carbon skeleton of the molecule. The spectrum would show 13 distinct carbon signals, including the characteristic signal for the carbonyl carbon (C9), which is typically observed at a significant downfield shift (around 190 ppm). The carbons attached to the nitro groups (C2 and C6) would also be shifted downfield, and their precise chemical shifts would help confirm the substitution pattern. While specific spectral data for the 2,6-dinitro isomer is not detailed in the provided search results, data for related structures like 2,4,7-trinitro-9-fluorenone confirms the utility of NMR in identifying proton and carbon environments in nitro-substituted fluorenones.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the key carbonyl (C=O) and nitro (NO₂) moieties.

The IR spectrum would exhibit strong, characteristic absorption bands corresponding to the vibrational modes of these groups. The C=O stretching vibration of the ketone group in the five-membered ring is expected to produce a strong, sharp peak in the region of 1715-1720 cm⁻¹. The nitro groups give rise to two distinct and intense stretching vibrations: the asymmetric stretch (νas) typically appearing between 1500 and 1560 cm⁻¹, and the symmetric stretch (νs) appearing between 1335 and 1370 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range.

Expected Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium-Weak
Carbonyl (C=O)Stretching1715 - 1720Strong
Aromatic C=CStretching1400 - 1600Variable
Nitro (NO₂)Asymmetric Stretching1500 - 1560Strong
Nitro (NO₂)Symmetric Stretching1335 - 1370Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule.

For this compound, the molecular formula is C₁₃H₆N₂O₅. The nominal molecular weight is 270 g/mol , and high-resolution mass spectrometry would confirm the exact mass of 270.0277 g/mol . In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion (M⁺˙), which would be detected at an m/z value of 270. This molecular ion is often prominent in aromatic compounds.

The fragmentation of this compound would be dictated by its functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Therefore, significant fragment ions would be expected at m/z 224 (M - NO₂) and m/z 240 (M - NO). Subsequent fragmentation could involve the loss of the second nitro group or the carbonyl group (CO, 28 Da).

Key Ions in the Mass Spectrum of this compound
IonProposed StructureExpected m/z
[M]⁺˙[C₁₃H₆N₂O₅]⁺˙270
[M - NO]⁺[C₁₃H₆N₂O₄]⁺240
[M - NO₂]⁺[C₁₃H₆NO₃]⁺224
[M - 2NO₂]⁺˙[C₁₃H₆O]⁺˙178

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorenone core is a chromophore, and the addition of two nitro groups, which are powerful auxochromes and electron-withdrawing groups, significantly influences its electronic structure.

The UV-Vis absorption spectrum of the parent 9-fluorenone (B1672902) shows absorption bands corresponding to π→π* and n→π* transitions. The introduction of the nitro groups at the 2 and 6 positions is expected to cause a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the strong electronic interaction between the nitro groups and the fluorenone aromatic system. The absorption spectrum would likely be characterized by broad bands in the UV and visible regions.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds, however, are known to be poor fluorophores or non-fluorescent. This is because the presence of the nitro groups often promotes efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), which deactivates the molecule non-radiatively or through phosphorescence, quenching fluorescence. Therefore, this compound is expected to exhibit very weak fluorescence, if any.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

An XRD analysis of a suitable single crystal of this compound would definitively confirm its molecular structure, showing the planarity of the fluorenone system and the orientation of the nitro groups relative to the aromatic rings. While a crystal structure for the 2,6-dinitro isomer is not present in the search results, a record for the related 2,7-Dinitro-9-fluorenone (B1213979) exists in the Crystallography Open Database, highlighting the applicability of this technique to the dinitro-fluorenone family. Such an analysis would provide the ultimate proof of the compound's structure and stereochemistry.

Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical and electronic state of the elements within a material. For a sample of this compound, XPS would be used to analyze the constituent elements: carbon, oxygen, and nitrogen.

A survey scan would confirm the presence of C, O, and N and provide their relative atomic concentrations on the surface of the sample. High-resolution scans of the individual element regions would offer more detailed chemical state information.

C 1s: The high-resolution C 1s spectrum would be complex, with component peaks corresponding to C-C/C-H in the aromatic rings, C-N bonds, and the C=O of the ketone group.

O 1s: The O 1s spectrum would show distinct peaks for the oxygen atoms in the carbonyl group (C=O) and the two equivalent oxygen atoms within the nitro groups (N-O).

N 1s: The N 1s spectrum is particularly informative and would show a single, characteristic peak at a high binding energy, confirming that all nitrogen atoms are in the same chemical environment of the nitro group (-NO₂).

XPS is a powerful tool for verifying the purity and chemical integrity of the compound's surface.

Voltammetric Techniques for Electrochemical Characterization

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the electrochemical properties of a compound, specifically its reduction and oxidation potentials. The electrochemical behavior of this compound is expected to be dominated by the reduction of the two nitro groups and the carbonyl group.

Studies on the closely related isomer, 2,7-Dinitro-9-fluorenone, provide a clear model for this process. The electrochemical reduction occurs in a stepwise manner. The two nitro groups are reduced first, typically in two separate, multi-electron steps, to form nitro radical anions and subsequently hydroxylamines or amines. These reduction processes are generally irreversible. At more negative potentials, the carbonyl group undergoes a two-electron reduction to a hydroxyl group.

Electrochemical Reduction Steps for Dinitro-9-fluorenone (based on the 2,7-isomer)
StepElectrochemical ProcessDescription
1First NO₂ ReductionIrreversible, multi-electron reduction of one nitro group.
2Second NO₂ ReductionIrreversible, multi-electron reduction of the second nitro group at a more negative potential.
3C=O ReductionTwo-electron reduction of the ketone to a hydroxyl group at the most negative potential.

Theoretical and Computational Chemistry of 2,6 Dinitro 9 Fluorenone

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2,6-Dinitro-9-fluorenone. DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and various other molecular properties.

A common approach for the geometry optimization of fluorenone derivatives involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p). nih.govscispace.com These calculations aim to find the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. For fluorenone systems, DFT has been shown to provide results that are in good agreement with experimental data where available. researchgate.net The optimized geometry of this compound would be expected to have a largely planar fluorenone core with the nitro groups also lying in or close to the plane of the aromatic rings to maximize conjugation.

The introduction of the two nitro groups at the 2 and 6 positions significantly influences the electronic distribution within the molecule compared to the parent 9-fluorenone (B1672902). These electron-withdrawing groups pull electron density from the aromatic system, which can be quantified through computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. physchemres.org

Table 1: Representative Theoretical Data for Dinitrofluorenone Derivatives (Note: Specific computational data for this compound is not readily available in the cited literature. The following table is illustrative of typical data obtained for related dinitrofluorenone compounds using DFT.)

ParameterTypical Calculated ValueComputational Method
Optimized Geometry
C=O Bond Length~1.22 ÅB3LYP/6-311G(d,p)
C-NO₂ Bond Length~1.47 ÅB3LYP/6-311G(d,p)
O-N-O Bond Angle~125°B3LYP/6-311G(d,p)
Electronic Properties
Dipole Moment> 5 DB3LYP/6-311G(d,p)

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the presence of the electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and LUMO compared to 9-fluorenone. semanticscholar.org The LUMO is anticipated to be localized primarily on the fluorenone core and the nitro groups, reflecting the molecule's strong electron-accepting character. The HOMO, in contrast, would be distributed over the aromatic framework. The small HOMO-LUMO gap in such molecules indicates a higher propensity for electronic transitions and charge transfer interactions. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Nitro-Substituted Fluorenones (Note: The exact values for this compound will vary depending on the computational method. This table provides representative values for similar compounds.)

Molecular OrbitalTypical Energy (eV)Key Characteristics
LUMO -3.5 to -4.5Localized on the fluorenone ring and nitro groups; acceptor orbital.
HOMO -7.0 to -8.0Distributed over the aromatic system; donor orbital.
HOMO-LUMO Gap (ΔE) 3.0 to 4.0Indicates high chemical reactivity and potential for charge transfer.

Computational Prediction of Reaction Pathways and Intermediates

Computational chemistry can be used to model reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For a molecule like this compound, theoretical calculations can predict the pathways of various reactions, such as nucleophilic additions to the carbonyl group or reactions involving the nitro groups.

For instance, in a nucleophilic addition reaction, DFT calculations can be used to map the potential energy surface as the nucleophile approaches the carbonyl carbon. This allows for the identification of the transition state structure and the calculation of the activation energy barrier. A study on the nucleophilic addition of hydroxylamine (B1172632) to a 9-fluorenone derivative utilized the M06-2X functional with the 6-311+G(d,p) basis set to elucidate the reaction intermediates and transition states. researchgate.net Such studies can reveal the step-by-step mechanism of a reaction, including the formation of tetrahedral intermediates. While specific studies on the reaction pathways of this compound are not prevalent, the methodologies applied to other fluorenones are directly applicable. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its behavior in the solid state or in solution, particularly concerning intermolecular interactions. nih.gov

In a crystal lattice, MD simulations can be used to understand the packing of the molecules and the nature of the non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which govern the crystal structure. bohrium.com These simulations can also be employed to study the interactions of this compound with solvent molecules, which can influence its solubility and reactivity. rsc.org By simulating a system containing multiple molecules of this compound, one can observe how they interact with each other, providing insights into aggregation and self-assembly processes. nih.gov

Theoretical Studies on Spectroscopic Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including their infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

The IR spectrum of this compound can be simulated using DFT calculations. After geometry optimization, a frequency calculation is typically performed at the same level of theory. This provides the vibrational frequencies and their corresponding intensities. For fluorenone and its derivatives, the carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum and is sensitive to the electronic effects of the substituents. scispace.comresearchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

The UV-Vis absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. For this compound, the strong electron-withdrawing nature of the nitro groups is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to 9-fluorenone. nycu.edu.tw The calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and the molecular orbitals involved. mdpi.comyoutube.com

Table 3: Predicted Spectroscopic Data for a Representative Dinitrofluorenone (Note: These are illustrative values for a dinitrofluorenone derivative based on general computational studies of similar compounds.)

Spectroscopic PropertyPredicted ValueNotes
Major IR Absorption Bands
C=O Stretch~1720-1740 cm⁻¹Strong intensity.
NO₂ Asymmetric Stretch~1520-1540 cm⁻¹Strong intensity.
NO₂ Symmetric Stretch~1340-1360 cm⁻¹Strong intensity.
UV-Vis Absorption
λ_max~300-350 nmCorresponds to π→π* transitions.

Charge Transfer Complexation Theoretical Frameworks

This compound, with its electron-deficient aromatic system, is a strong electron acceptor and is expected to form charge-transfer (CT) complexes with electron-donor molecules. The theoretical framework for these complexes is well-described by Mulliken's theory of charge transfer.

In a CT complex, there is a partial transfer of electron density from the HOMO of the donor molecule to the LUMO of the acceptor molecule (this compound). nih.gov DFT calculations can be used to model these complexes, predicting their geometry, binding energy, and the amount of charge transferred. physchemres.org The formation of a CT complex is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. physchemres.org

Theoretical studies on CT complexes involving nitrofluorenones and various aromatic donors, such as polycyclic aromatic hydrocarbons, have shown that the strength of the interaction and the degree of charge transfer are dependent on the ionization potential of the donor and the electron affinity of the acceptor. nih.gov The calculated HOMO-LUMO gap of the complex provides insight into the energy of the charge-transfer transition. nih.gov

Advanced Applications and Materials Science Contributions Non Biological

Role as an Intermediate in Organic Synthesis

Dinitro-9-fluorenones are valuable precursors in the synthesis of more complex molecules due to the reactivity of the nitro groups and the aromatic core. The nitro functionalities can be reduced to amino groups, which then serve as handles for further chemical transformations.

For instance, the well-studied isomer, 2,7-dinitro-9-fluorenone (B1213979), is a key intermediate in the synthesis of Tilorone, an antiviral drug. This synthesis involves the reduction of the nitro groups to amines, followed by etherification. Furthermore, 2,7-dinitro-9-fluorenone can be further nitrated to produce 2,4,7-trinitrofluorenone, a compound also utilized in various material science applications. orgsyn.org

While direct examples of 2,6-Dinitro-9-fluorenone as a synthetic intermediate are not widely reported in scientific literature, its chemical structure suggests a similar potential. The presence of two nitro groups on the fluorenone backbone would allow for analogous reduction reactions to form diamino-fluorenone derivatives. These derivatives could then be used as building blocks for the synthesis of novel polymers, dyes, or pharmacologically active compounds. The specific substitution pattern of the 2,6-isomer would lead to products with distinct stereochemistry and electronic properties compared to those derived from the 2,7-isomer.

Applications in Materials Science

The fluorenone scaffold, particularly when substituted with electron-withdrawing groups like nitro functionalities, gives rise to materials with interesting electronic and optical properties. These characteristics make them prime candidates for a range of applications in materials science.

Nitro-substituted fluorenones are recognized as potent π-electron acceptors. This electron-accepting nature is a direct consequence of the electron-withdrawing nitro groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This property is crucial for the development of n-type organic semiconductors used in various organic electronic devices.

Research on fluorenone derivatives has demonstrated their utility as electron acceptors in organic solar cells. researchgate.netdntb.gov.ua While much of this research has focused on other fluorenone derivatives, the fundamental electronic properties conferred by the dinitro-substitution on the fluorenone core are applicable to the 2,6-isomer. The ability of this compound to accept electrons would make it a candidate for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Table 1: Comparison of Electron-Accepting Fluorenone Derivatives

CompoundKey FeatureApplication Area
2,7-Dinitro-9-fluorenoneStrong π-electron acceptorCharge-transfer complex adsorbents
2,4,7-TrinitrofluorenoneVery strong electron acceptorOrganic photoconductors, sensitizers
Generic Dinitro-9-fluorenonesElectron-deficient aromatic systemPotential n-type organic semiconductors

The strong electron-accepting nature of dinitro-9-fluorenones facilitates the formation of charge-transfer (CT) complexes with electron-donating molecules. In these complexes, the dinitro-9-fluorenone acts as the acceptor, and an electron-rich species, such as a polycyclic aromatic hydrocarbon or a conjugated polymer, acts as the donor. This interaction often leads to the appearance of a new absorption band in the electronic spectrum, which is characteristic of the CT complex.

Studies on 2,7-dicyano-4,5-dinitro-9-X-fluorenes and 2,4,7-trinitro-9H-fluoren-9-one have detailed the formation and properties of their CT complexes. researchgate.netpleiades.online For example, 2,7-dinitro-9-fluorenone forms CT complexes with sulfur-containing compounds, a property that has been explored for the desulfurization of diesel fuel. The charge transfer dynamics in complexes between conjugated polymers and fluorene (B118485) acceptors, including 2,7-dinitrofluorenone, have also been investigated. core.ac.uk

Given these precedents, this compound is expected to readily form charge-transfer complexes with suitable donor molecules. The specific geometry and electronic properties of these complexes would be influenced by the 2,6-substitution pattern, potentially leading to materials with novel optical and electronic characteristics.

The photoconductive properties of nitro-substituted fluorenones make them valuable in the fabrication of optoelectronic devices. Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light.

2,7-Dinitro-9-fluorenone is known to be a photoconducting material. nih.govbiomall.in This property arises from the generation of charge carriers (electrons and holes) upon light absorption, which can then move through the material under the influence of an electric field. This makes it suitable for applications in photodetectors and electrophotography (photocopying). While specific studies on the optoelectronic applications of this compound are not prominent, its structural similarity to the 2,7-isomer suggests it would likely exhibit similar photoconductive behavior.

Use in Analytical Chemistry and Sensing Mechanisms

The electrochemical and optical properties of dinitro-9-fluorenones also lend themselves to applications in analytical chemistry, particularly in the development of chemical sensors.

The reducible nitro groups on the fluorenone core provide a basis for the development of electrochemical sensors. These sensors operate by detecting changes in electrical signals (such as current or potential) that occur upon the interaction of the sensor material with the target analyte.

While there is a lack of specific reports on the use of this compound in electrochemical sensors, its isomer, 2,7-dinitro-9-fluorenone, has been employed in the development of sensors for the determination of genotoxic nitro compounds. Although research has been conducted on electrochemical sensors for 2,6-dinitrophenol, it is important to note that this is a different compound. nih.gov The electrochemical reduction of the nitro groups in this compound could potentially be exploited for the sensitive and selective detection of various analytes.

Chemodosimetric Applications

Chemodosimeters are small molecules that undergo a chemical reaction with a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. This allows for the quantitative or qualitative detection of the analyte.

A comprehensive search of scientific databases and chemical literature did not yield specific studies where this compound has been developed or utilized as a chemodosimeter for any particular analyte. While other nitroaromatic compounds have been explored for their sensing capabilities, dedicated research on the chemodosimetric applications of this compound, including detailed findings on its selectivity, sensitivity, and reaction mechanisms with specific analytes, is not available at this time.

Photoconductive Material Research

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of electromagnetic radiation such as visible light, ultraviolet light, or infrared light. This property is crucial for applications in devices like photodetectors, solar cells, and electrophotography.

The photoconductive properties of fluorenone derivatives are often attributed to their electron-accepting nature, which facilitates the formation of charge-transfer complexes with electron-donating molecules. These complexes can efficiently generate and transport charge carriers upon illumination.

Research in the area of photoconductive materials has extensively focused on other isomers of dinitrofluorenone, particularly 2,7-Dinitro-9-fluorenone and 2,4,7-Trinitro-9-fluorenone. These compounds have been shown to be effective electron acceptors and sensitizers in photoconductive polymers. However, specific research detailing the photoconductive properties and performance of this compound is not readily found in the current body of scientific literature. Therefore, a data table detailing its specific photoconductive characteristics, such as charge carrier mobility, photosensitivity, and spectral response, cannot be compiled. The synthesis and properties of this compound have been reported, but its application in photoconductive material research remains an area with limited exploration.

Future Directions in 2,6 Dinitro 9 Fluorenone Research

Exploration of Novel and Green Synthetic Methodologies

The traditional synthesis of nitrofluorenones often involves harsh conditions, such as the use of concentrated nitric and sulfuric acids, which present significant environmental and safety concerns. Future research will increasingly focus on developing novel and green synthetic methodologies that are both efficient and sustainable.

One promising avenue is the adoption of water as a solvent for nitration reactions. Research on other fluorenone isomers has demonstrated that electrophilic nitration can be carried out chemo- and regioselectively in water, achieving high yields (90-98%) under mild conditions. researchgate.netresearchgate.net This approach drastically reduces the reliance on hazardous organic solvents and simplifies workup procedures, making it a cost-effective and environmentally friendly alternative. researchgate.net Future studies will likely aim to optimize these aqueous nitration conditions specifically for the synthesis of 2,6-Dinitro-9-fluorenone from 9-fluorenone (B1672902) or 2-nitrofluorenone.

Another green approach involves the oxidation of the corresponding dinitrofluorene. Methods utilizing aerobic oxidation (air) in the presence of a base like potassium hydroxide (B78521) (KOH) in a recyclable solvent such as tetrahydrofuran (B95107) (THF) have proven highly efficient for converting substituted 9H-fluorenes to their corresponding 9-fluorenones with yields often exceeding 98%. nih.gov Applying this clean oxidation method to 2,6-dinitrofluorene could provide a high-yield, sustainable pathway to the target compound.

A comparison of traditional versus potential green synthetic methods is outlined below:

FeatureTraditional NitrationGreen Aqueous NitrationGreen Aerobic Oxidation
Reactants 9-Fluorenone, HNO₃, H₂SO₄9-Fluorenone, HNO₃, H₂SO₄2,6-Dinitrofluorene, Air, KOH
Solvent Acetic Anhydride / H₂SO₄WaterTetrahydrofuran (THF)
Conditions Harsh, elevated temperaturesMild (e.g., 80-120°C)Ambient temperature/pressure
Yield Variable, often with isomersHigh (e.g., >90%)Very High (e.g., >98%)
Environmental Impact High (acidic waste, organic solvents)Low (water is the main solvent)Low (recyclable solvent, air as oxidant)

Design and Synthesis of Advanced Derivatives with Tuned Electronic Properties

The electron-withdrawing nature of the two nitro groups on the fluorenone core makes this compound an excellent scaffold for developing advanced materials with specific electronic properties. Future research will focus on the rational design and synthesis of derivatives where the electronic characteristics are precisely tuned for applications in fields like organic electronics.

Derivatization can be targeted at the carbonyl group (position 9) or through further substitution on the aromatic rings. For instance, condensation reactions with various nucleophiles can yield a wide array of 9-substituted derivatives. The synthesis of thiosemicarbazones from 9-fluorenone has been shown to produce compounds with interesting electrical properties that can be studied using computational methods like Density Functional Theory (DFT). Applying similar synthetic strategies to this compound could lead to new materials for use in organic semiconductors or light-emitting diodes (OLEDs). researchgate.net

The goal is to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By adding electron-donating or other electron-withdrawing groups, the bandgap can be engineered to suit specific applications, such as tuning the emission color in OLEDs or optimizing charge transport in transistors.

Integration into Complex Supramolecular Architectures

The electron-deficient character of the this compound core makes it an ideal candidate for use as an electron acceptor in supramolecular charge-transfer (CT) complexes. core.ac.uk This area of research focuses on non-covalent interactions to build larger, organized structures from molecular components.

Future work will likely explore the co-assembly of this compound with various electron-rich donor molecules, such as tetrathiafulvalene (B1198394) (TTF) or carbazole (B46965) derivatives. researchgate.netpleiades.online The formation of these CT complexes results in new materials with unique optical and electronic properties, such as distinct colors and enhanced conductivity. pleiades.online The precise arrangement of donor and acceptor molecules in alternating stacks within a crystal lattice is crucial for these properties. mdpi.com Researchers will investigate how the specific substitution pattern of this compound influences the stacking interactions and the degree of charge transfer, potentially leading to new materials for organic electronics and sensors. core.ac.ukmdpi.com

Computational Design and Prediction of New Materials

As the complexity of molecular design increases, computational chemistry will play a pivotal role in accelerating the discovery of new materials based on this compound. Quantum-chemical simulations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and optical properties of molecules before they are synthesized in the lab. pleiades.online

Future research will leverage computational models to:

Screen potential derivatives: By computationally adding different functional groups to the this compound scaffold, researchers can predict the resulting electronic properties (e.g., HOMO/LUMO levels, bandgap) and prioritize the most promising candidates for synthesis.

Simulate supramolecular interactions: Computational methods can model the formation of charge-transfer complexes, predicting the geometry of the donor-acceptor stacks and the extent of charge transfer. pleiades.online This allows for the in-silico design of supramolecular architectures with desired electronic characteristics.

Understand reaction mechanisms: DFT can be used to elucidate the mechanisms of new synthetic reactions, helping to optimize conditions and improve yields.

This "materials-by-design" approach will make the development process more efficient, reducing the time and resources spent on trial-and-error synthesis. mdpi.com

Development of Advanced Analytical Techniques for Trace Detection

Given that nitroaromatic compounds are often used in explosives and can be environmental pollutants, the development of sensitive and selective methods for their detection is of paramount importance. Future research will focus on creating advanced analytical techniques capable of detecting trace amounts of this compound.

A highly promising direction is the use of fluorescence-based sensors. The principle often relies on fluorescence quenching, where the emission of a fluorescent material is turned off in the presence of an electron-deficient nitroaromatic compound. nih.gov Fluorene-based conjugated polymers have shown exceptional sensitivity for detecting explosives like 2,4,6-trinitrophenol (TNP) at parts-per-trillion levels. pleiades.online The research will involve designing and synthesizing new fluorescent polymers or molecular probes specifically tailored to interact with this compound. Key strategies may include:

Amplified Quenching: Utilizing conjugated polymers where exciton (B1674681) migration allows a single analyte binding event to quench the fluorescence of many monomer units, leading to a highly amplified signal.

Selective Recognition: Incorporating specific binding sites into the sensor molecule to enhance selectivity for this compound over other nitroaromatic compounds.

Solid-State Sensors: Developing thin-film sensors or functionalized nanoparticles for real-world applications, enabling on-site detection in aqueous environments or in the vapor phase. researchgate.net

These advanced analytical systems are critical for applications in homeland security, environmental monitoring, and forensic science. core.ac.uk

Sustainable Chemistry Approaches in Fluorenone Synthesis

Building on the theme of green chemistry, a broader future direction involves integrating a holistic sustainable approach into the entire lifecycle of fluorenone synthesis. This extends beyond simply replacing a harsh reagent or solvent and encompasses the principles of atom economy, energy efficiency, and the use of renewable feedstocks.

Future research in this area will explore:

Catalytic Processes: Developing novel catalysts that can facilitate the synthesis of the fluorenone core and subsequent nitration with high efficiency and selectivity, minimizing waste. Palladium-catalyzed methods, for example, have shown promise in constructing the fluorenone skeleton from readily available starting materials.

Metal-Free Reactions: Investigating metal-free oxidative cyclization reactions, which offer an ecologically attractive alternative to transition-metal-mediated approaches.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems. Flow chemistry can offer better control over reaction parameters (temperature, pressure), improve safety, and allow for more efficient and scalable production.

By embracing these sustainable chemistry principles, the synthesis of this compound and its derivatives can be achieved with a minimized environmental footprint.

Q & A

Q. What are the recommended synthesis protocols for 2,7-Dinitro-9-fluorenone, and how can purity be validated?

Methodological Answer: The synthesis of 2,7-Dinitro-9-fluorenone typically involves nitration of 9-fluorenone under controlled conditions. Key steps include:

  • Nitration : Use fuming nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the 2- and 7-positions. Monitor reaction progress via TLC .
  • Purification : Recrystallize the crude product using ethanol or dichloromethane to achieve >97% purity (validated by HPLC) .
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm (retention time ~8.2 min) .
    • Melting Point : Confirm purity with a sharp melting point of 215–217°C .

Q. How should researchers handle and store 2,7-Dinitro-9-fluorenone to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
  • Storage : Store in amber glass vials at ambient temperature (>5°C) under inert gas (N₂ or Ar) to prevent degradation. Shelf life: 24 months .
  • Disposal : Incinerate as hazardous waste (Category 5-NC-1-I per Japanese regulations) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. IR) for 2,7-Dinitro-9-fluorenone be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. Use complementary techniques:

  • ¹H NMR (DMSO-d₆) : Look for aromatic proton signals at δ 8.65 (d, J=8.4 Hz, H-1,8) and δ 8.32 (d, J=2.1 Hz, H-3,6) .
  • IR Spectroscopy : Confirm nitro groups via strong peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1345 cm⁻¹ (symmetric NO₂ stretch) .
  • Cross-Validation : Compare with certified reference materials (e.g., 100 µg/mL in toluene, Catalog R-028S) .

Q. What methodological strategies are recommended for studying structure-activity relationships (SAR) of fluorenone derivatives?

Methodological Answer: For SAR studies:

  • Electron-Withdrawing Effects : Compare nitro-substituted derivatives (e.g., 2,7-Dinitro vs. 2-Amino-9-fluorenone) using DFT calculations to assess electron affinity and HOMO-LUMO gaps .
  • Biological Activity :
    • Use MTT assays to evaluate cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa).
    • Solubility Enhancement: Prepare derivatives with amino groups (e.g., 2,3-Diamino-9H-fluoren-9-one) for improved bioavailability .
  • Material Science Applications : Test charge-transfer properties via cyclic voltammetry (E₁/2 ≈ -1.2 V vs. Ag/AgCl) .

Q. How can researchers address discrepancies in environmental analysis data for 2,7-Dinitro-9-fluorenone?

Methodological Answer: Contradictions in environmental samples (e.g., soil vs. water matrices) require:

  • Matrix-Specific Calibration : Prepare standards in toluene (100 µg/mL) for GC-MS analysis .
  • Recovery Studies : Spike samples with deuterated analogs (e.g., Fluorene-d10) to correct for extraction losses (recovery: 85–95%) .
  • Interference Mitigation : Use tandem MS (MRM mode) to distinguish target peaks from co-eluting contaminants (e.g., polycyclic aromatics) .

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